5-chloro-N-ethyl-4-iodo-2-methoxybenzamide
CAS No.:
Cat. No.: VC13399627
Molecular Formula: C10H11ClINO2
Molecular Weight: 339.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11ClINO2 |
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Molecular Weight | 339.56 g/mol |
IUPAC Name | 5-chloro-N-ethyl-4-iodo-2-methoxybenzamide |
Standard InChI | InChI=1S/C10H11ClINO2/c1-3-13-10(14)6-4-7(11)8(12)5-9(6)15-2/h4-5H,3H2,1-2H3,(H,13,14) |
Standard InChI Key | HCWLSKJXHAJMHE-UHFFFAOYSA-N |
SMILES | CCNC(=O)C1=CC(=C(C=C1OC)I)Cl |
Canonical SMILES | CCNC(=O)C1=CC(=C(C=C1OC)I)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The molecular formula of 5-chloro-N-ethyl-4-iodo-2-methoxybenzamide is C₁₁H₁₂ClINO₂, with a molecular weight of 367.58 g/mol. Key structural features include:
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Chlorine at position 5: Enhances electrophilic substitution reactivity and influences lipophilicity .
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Iodine at position 4: Contributes to molecular weight and may participate in halogen bonding.
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Methoxy group at position 2: Modulates electronic effects and solubility .
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N-ethylamide: Affects hydrogen bonding capacity and bioavailability .
Table 1: Comparative Analysis of Benzamide Derivatives
Synthetic Pathways and Optimization
Proposed Synthesis Route
The synthesis of 5-chloro-N-ethyl-4-iodo-2-methoxybenzamide can be inferred from methodologies used for analogous compounds :
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Methylation of Precursor:
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Amidation:
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Iodination:
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Introduce iodine at position 4 using N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 60–70°C.
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Table 2: Critical Reaction Parameters
Step | Reagents/Conditions | Yield (Hypothetical) |
---|---|---|
Methylation | Dimethyl sulfate, KOH, acetone, 25°C | ~85% |
Amidation | Ethylamine, EDC/HOBt, DCM, RT | ~78% |
Iodination | NIS, DMF, 65°C | ~70% |
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be sparingly soluble in water due to the hydrophobic iodo and ethyl groups, but soluble in organic solvents like DMSO or methanol .
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Stability: Susceptible to photodegradation owing to the iodo substituent; storage under inert conditions is recommended.
Spectroscopic Characterization
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¹H NMR: Expected signals include a singlet for the methoxy group (~δ 3.85 ppm), a triplet for the ethylamide –NH– (~δ 6.2 ppm), and aromatic protons split by substituents .
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Mass Spectrometry: Molecular ion peak at m/z 367.58 with fragments corresponding to loss of I (127.9) and Cl (35.45) .
Challenges and Future Directions
Synthetic Hurdles
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Iodination Efficiency: Competitive side reactions (e.g., diiodination) require precise stoichiometric control.
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Purification: High molecular weight and halogen content complicate chromatographic separation .
Research Priorities
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